molecular formula C46H63N4O9PSi B13719307 DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite

DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite

Cat. No.: B13719307
M. Wt: 875.1 g/mol
InChI Key: ZDZLHJPETUXZJT-NSASEYFNSA-N
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Description

DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance the stability and functionality of RNA molecules. The compound is characterized by the presence of a dimethoxytrityl (DMT) group, a tert-butyldimethylsilyl (TBDMS) group, and a phosphoramidite moiety, which collectively contribute to its unique properties .

Preparation Methods

The synthesis of DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite involves several key steps:

Industrial production methods typically involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite undergoes several types of chemical reactions:

Scientific Research Applications

DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite involves its incorporation into RNA oligonucleotides. The compound enhances the stability and functionality of RNA molecules by protecting the hydroxyl groups and facilitating the formation of phosphodiester bonds. The molecular targets and pathways involved include the RNA synthesis machinery and the RNA-induced silencing complex (RISC), which are essential for gene silencing and other RNA-based processes .

Comparison with Similar Compounds

DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite is unique due to its combination of protective groups and the phosphoramidite moiety. Similar compounds include:

These compounds share similar applications but differ in their specific chemical properties and protective group arrangements, which can influence their stability and reactivity.

Properties

Molecular Formula

C46H63N4O9PSi

Molecular Weight

875.1 g/mol

IUPAC Name

3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41-,42+,60?/m1/s1

InChI Key

ZDZLHJPETUXZJT-NSASEYFNSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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